Betahistine Hydrochloride

Description

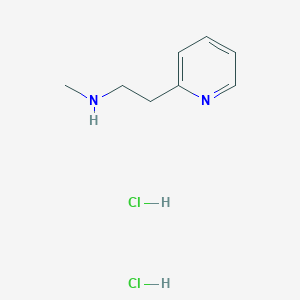

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5638-76-6 (Parent) | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10204355 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-84-0 | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine hydrochloride [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Dance: A Technical Guide to Betahistine Hydrochloride's Interaction with Histamine Receptors

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine hydrochloride, a cornerstone in the management of vestibular disorders such as Menière's disease, presents a fascinating case of dual pharmacology.[1] Its therapeutic efficacy is not rooted in a simple agonist or antagonist action but in a nuanced interplay with multiple histamine receptor subtypes. This guide delves into the core mechanism of action of betahistine, dissecting its molecular interactions with histamine H1, H2, and H3 receptors. We will explore the quantitative parameters that define these interactions, the downstream signaling consequences, and the experimental methodologies employed to elucidate this complex pharmacological profile. This document is intended to serve as a comprehensive technical resource, providing both foundational knowledge and practical insights for professionals engaged in pharmacological research and drug development.

Introduction: The Enigma of Betahistine

For decades, betahistine has been a valuable tool in the symptomatic relief of vertigo, tinnitus, and hearing loss associated with vestibular disorders.[1] However, a comprehensive understanding of its mechanism of action has been a subject of ongoing investigation. The prevailing and well-supported hypothesis centers on its multifaceted interaction with the histaminergic system. Betahistine is a structural analog of histamine, affording it the ability to engage with histamine receptors. Crucially, its activity is not monolithic; it exhibits a dichotomous profile as both a weak partial agonist at the histamine H1 receptor and a potent antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] Its interaction with the histamine H2 receptor is widely considered to be negligible.[4] This intricate pharmacology underpins its therapeutic effects, which are believed to stem from a combination of enhanced microcirculation in the inner ear and modulation of central vestibular neurotransmission.

The Histamine Receptor Family: A Primer

To appreciate the nuanced action of betahistine, a foundational understanding of the histamine receptor subtypes is essential. These G-protein coupled receptors (GPCRs) are integral to a wide array of physiological processes.[5][6]

-

Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating allergic and inflammatory responses, smooth muscle contraction, and neurotransmission.[5]

-

Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This pathway is famously involved in the regulation of gastric acid secretion but also plays a role in smooth muscle relaxation and neurotransmission.[5][7]

-

Histamine H3 Receptor (H3R): This receptor is primarily coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[7][8] Predominantly located presynaptically in the central nervous system, H3Rs act as autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release. They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[7]

Betahistine's Molecular Interaction with Histamine Receptors: A Quantitative Analysis

The therapeutic efficacy of betahistine is a direct consequence of its distinct binding affinities and functional activities at the H1 and H3 receptors.

Histamine H1 Receptor: A Weak Partial Agonist

Betahistine exhibits a modest affinity for the H1 receptor, acting as a weak partial agonist. This is a critical aspect of its mechanism, as potent agonism could potentially exacerbate symptoms.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 31 µM | Guinea-pig cerebellum | [9] |

| Functional Activity (EC50) | 9.0 µM (glycogen hydrolysis) | Mouse cerebral cortex | [9] |

| Maximal Effect (Emax) | 57% of histamine (glycogen hydrolysis) | Mouse cerebral cortex | [9] |

| Functional Activity (EC50) | 32.4 µM (cAMP accumulation) | Guinea-pig hippocampus | [9] |

| Maximal Effect (Emax) | 22% of histamine (cAMP accumulation) | Guinea-pig hippocampus | [9] |

The partial agonism at H1 receptors is thought to contribute to the vasodilation in the inner ear, improving microcirculation.[2] This effect is believed to help alleviate the endolymphatic hydrops characteristic of Menière's disease.

Histamine H2 Receptor: A Negligible Interaction

Multiple studies have concluded that betahistine has negligible affinity for the H2 receptor. Binding assays have shown that the affinity of betahistine for H2 receptors is in the millimolar range, indicating a lack of significant pharmacological interaction at therapeutic concentrations.[4][10] While some older studies suggested potential agonist activity, the consensus in modern pharmacology points towards a lack of meaningful H2 receptor engagement.[11]

Histamine H3 Receptor: A Potent Antagonist/Inverse Agonist

The most critical component of betahistine's mechanism of action is its potent antagonism at the H3 receptor. Many H3 receptor antagonists also exhibit inverse agonism, and this is believed to be the case for betahistine.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 6.9 µM | Rat cerebral cortex | [9] |

| Functional Activity | Antagonist/Inverse Agonist | Multiple | [2][12] |

By antagonizing the presynaptic H3 autoreceptors, betahistine disinhibits the synthesis and release of histamine in the central nervous system.[12] This leads to an increased concentration of histamine in the synaptic cleft, which then acts on postsynaptic H1 and H2 receptors. Furthermore, antagonism of H3 heteroreceptors enhances the release of other neurotransmitters vital for vestibular compensation.

Signaling Pathways and Downstream Effects

The dual action of betahistine on H1 and H3 receptors initiates a cascade of downstream signaling events that culminate in its therapeutic effects.

H1 Receptor Signaling Pathway

Caption: Betahistine's partial agonism at the H1 receptor activates the Gq/11 pathway.

H3 Receptor Signaling Pathway and Betahistine's Antagonism

Caption: Betahistine's antagonism at presynaptic H3 autoreceptors increases histamine release.

Experimental Methodologies for Characterizing Betahistine's Receptor Interactions

The elucidation of betahistine's mechanism of action relies on a suite of established pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow: [³H]Mepyramine Competition Binding Assay for H1 Receptor Affinity

Caption: Workflow for determining betahistine's H1 receptor binding affinity.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize guinea-pig cerebellum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]mepyramine and a range of concentrations of unlabeled betahistine. Include control wells for total binding (only [³H]mepyramine) and non-specific binding (with a high concentration of a known H1 antagonist).

-

Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the betahistine concentration to generate a competition curve. Determine the IC50 (the concentration of betahistine that inhibits 50% of specific [³H]mepyramine binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency (EC50) and efficacy (Emax).

Experimental Workflow: cAMP Accumulation Assay for H3 Receptor Inverse Agonism

Caption: Workflow for assessing betahistine's functional activity at the H3 receptor.

Step-by-Step Protocol:

-

Cell Culture: Culture a cell line (e.g., CHO or HEK293) stably or transiently expressing the human H3 receptor.

-

Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of betahistine.

-

Stimulation: Add a stimulating agent such as forskolin to increase basal cAMP levels.

-

Lysis and Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: Plot the cAMP levels against the logarithm of the betahistine concentration. A decrease in cAMP levels below the basal level indicates inverse agonism.

Conclusion: A Synthesized Perspective on Betahistine's Mechanism of Action

The therapeutic efficacy of betahistine hydrochloride is a testament to the power of multi-target pharmacology. Its weak partial agonism at H1 receptors and potent antagonism/inverse agonism at H3 receptors create a synergistic effect that enhances inner ear microcirculation and modulates central vestibular compensation. This in-depth technical guide has provided a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies that underpin our current understanding of betahistine's mechanism of action. For researchers and drug development professionals, a thorough appreciation of this dichotomous dance with the histaminergic system is paramount for the development of next-generation therapies for vestibular disorders.

References

-

Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Actions of betahistine at histamine receptors in the brain. European Journal of Pharmacology, 134(2), 231-235. [Link]

- Stark, H. (2012). Betahistine: a review of its pharmacology and clinical efficacy in the treatment of Ménière's disease and other vestibular disorders.

-

Fossati, A., Barone, D., & Benvenuti, C. (2001). Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents. Pharmacological Research, 43(4), 389-392. [Link]

- Lacour, M., & Tighilet, B. (2010). Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action. CNS drugs, 24(1), 23-40.

-

Ihler, F., Bertlich, M., Sharaf, K., Strieth, S., Strupp, M., & Canis, M. (2015). Histaminergic H3-heteroreceptors as a potential mediator of betahistine-induced increase in cochlear blood flow. Audiology and Neurotology, 20(4), 240-247. [Link]

- Bertlich, M., Ihler, F., Sharaf, K., Weiss, B. G., Strupp, M., & Canis, M. (2014). Betahistine exerts a dose-dependent effect on cochlear stria vascularis blood flow in guinea pigs in vivo. PloS one, 9(5), e98165.

- Smit, M. J., Leurs, R., Alewijnse, A. E., Blauw, J., Van De Vrede, Y., & Timmerman, H. (1996). Inverse agonism of histamine H2 antagonist, cimetidine. British journal of pharmacology, 117(6), 1071-1073.

-

Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]

-

SMPDB. (2017, October 2). Histamine H1 Receptor Activation. Retrieved from [Link]

-

Medicosis Perfectionalis. (2021, June 25). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis [Video]. YouTube. [Link]

-

Gbahou, F., Davenas, E., Morisset, S., & Arrang, J. M. (2010). Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo. The Journal of pharmacology and experimental therapeutics, 334(3), 945–954. [Link]

-

Barak, N., Greenway, F. L., & Fujioka, K. (2008). The effect of betahistine, a histamine H1 receptor agonist/H3 antagonist, on olanzapine-induced weight gain in first-episode schizophrenia patients. The Journal of clinical psychiatry, 69(8), 1324-1325. [Link]

-

Dr. Oracle. (2022, December 12). What is the mechanism of action of betahistine (histamine H1 receptor agonist)? Retrieved from [Link]

- Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873.

-

Bongers, G., Hoffmann, M., & Leurs, R. (2019). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulation. International journal of molecular sciences, 20(22), 5693. [Link]

-

Hill, S. J., Emson, P. C., & Young, J. M. (1978). The binding of [3H]mepyramine to histamine H1 receptors in guinea-pig brain. Journal of neurochemistry, 31(4), 997–1004. [Link]

-

Liu, Y. Q., Horio, Y., Mizuguchi, H., Fujimoto, K., Imamura, I., Abe, Y., & Fukui, H. (1992). Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine. Biochemical and biophysical research communications, 189(1), 378–384. [Link]

-

ResearchGate. (n.d.). Downstream signaling from the H3 receptor. Opposite to the H2 receptor,... [Image]. Retrieved from [Link]

-

Ryan, J. C., & Siegel, P. D. (2021). Effect of betahistine on pro-inflammatory cytokine expression in autoimmune inner ear disease and Meniere's disease patients. Laryngoscope investigative otolaryngology, 6(6), 1335–1340. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Histaminergic H3-Heteroreceptors as a Potential Mediator of Betahistine-Induced Increase in Cochlear Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of betahistine, a histamine H1 receptor agonist/H3 antagonist, on olanzapine-induced weight gain in first-episode schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine receptor - Wikipedia [en.wikipedia.org]

- 6. Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Some studies of the action of betahistine at H1 and H2 receptors for histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

pharmacokinetics and pharmacodynamics of betahistine hydrochloride

Executive Summary

Betahistine hydrochloride presents a unique pharmacological paradox: it is a high-potency modulator of the histaminergic system that is virtually undetectable in systemic circulation in its parent form. For researchers, this necessitates a shift from traditional pharmacokinetic (PK) tracking to metabolite-surrogate modeling.

This guide dissects the mechanistic duality of betahistine as a Histamine H3 antagonist/inverse agonist and H1 agonist , while establishing the technical protocols required to study its rapid metabolism into 2-pyridylacetic acid (2-PAA) . We provide validated workflows for bioanalysis and receptor characterization to support reproducible experimental design.

Part 1: Pharmacodynamic Architecture

Betahistine acts as a "histaminergic amplifier." Its efficacy in treating Ménière’s disease and vestibular vertigo stems from a dual mechanism that enhances histamine turnover and microvascular perfusion.[1][2]

Receptor Affinity & Mechanism

Unlike direct agonists that simply bind and activate, betahistine operates primarily by disinhibiting the negative feedback loop of the histaminergic neuron.

-

H3 Receptor (Presynaptic): Betahistine acts as a potent antagonist/inverse agonist . Under normal conditions, histamine binds to H3 autoreceptors to inhibit further histamine release. Betahistine blocks this signal, causing the neuron to dump stored histamine into the synaptic cleft.

-

H1 Receptor (Postsynaptic): Betahistine acts as a weak partial agonist . However, the massive release of endogenous histamine (triggered by H3 blockade) stimulates these H1 receptors far more potently than the drug could alone.

Table 1: Receptor Affinity Profile

| Receptor Target | Action | Affinity (

*Note: While

Synaptic Signaling Pathway

The following diagram illustrates the "disinhibition" mechanism that drives betahistine's efficacy.

Figure 1: Synaptic mechanism of action. Betahistine blocks the H3 "brake," causing a surge of endogenous histamine that activates H1 receptors.[1]

Part 2: Pharmacokinetics (The ADME Profile)

The defining PK characteristic of betahistine is its extensive first-pass metabolism .[3][4] For the bioanalytical scientist, this means searching for the parent drug in plasma is often a futile exercise.

The Metabolic "Wall"

Upon oral administration, betahistine is rapidly absorbed but almost immediately catabolized by Monoamine Oxidase B (MAO-B) (and to a lesser extent MAO-A) in the intestines and liver.

-

Parent Drug (Betahistine): Plasma concentrations are typically

or undetectable within minutes. -

Major Metabolite (2-PAA): 2-Pyridylacetic acid is the stable, inactive surrogate used for all PK assessments. It tracks linearly with the dose.[3][4][5]

PK Parameters (Based on 2-PAA)

Table 2: Pharmacokinetic Parameters (Standard 24mg Dose)

| Parameter | Value (Mean ± SD) | Interpretation |

|---|

|

Metabolic Pathway Visualization

Figure 2: The pharmacokinetic fate of betahistine. Note the conversion to 2-PAA limits systemic exposure of the parent drug.

Part 3: Experimental Methodologies

To ensure data integrity (E-E-A-T), experimental protocols must account for the instability of the parent amine and the ubiquity of the acid metabolite.

Bioanalytical Protocol: LC-MS/MS for 2-PAA

This protocol is the industry standard for demonstrating bioequivalence or PK profiling.

Objective: Quantify 2-PAA in human plasma with a Lower Limit of Quantitation (LLOQ) of ~5.0 ng/mL.

Step-by-Step Workflow:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot

of human plasma (K2 EDTA). -

Add Internal Standard (IS):

of deuterated 2-PAA-d6 or Betahistine-d4. -

Add

of 1.0 M Hydrochloric Acid (to acidify and ensure protonation). -

Extract with

of Ethyl Acetate/Hexane mixture (80:20 v/v). Vortex for 5 mins. -

Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Evaporate the organic supernatant under nitrogen stream at 40°C.

-

Reconstitute residue in Mobile Phase.

-

-

Chromatographic Separation (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

MRM Transitions:

-

2-PAA:

(Quantifier).[5] -

IS (2-PAA-d6):

.

-

-

Validation Criteria: Linearity

; Precision/Accuracy

-

Protocol Rationale (The "Why")

-

Acidification: 2-PAA is a carboxylic acid. Acidifying the plasma suppresses ionization, making it more hydrophobic and improving extraction efficiency into the organic layer.

-

Surrogate Marker: Measuring parent betahistine requires stabilization with MAO inhibitors immediately upon blood draw and achieves extremely low sensitivity. Measuring 2-PAA is robust and correlates directly with the absorbed dose.

Part 4: Clinical Translation & References

Dosing & Drug Interactions

-

Dosing Regimen: Due to the short half-life (

), betahistine must be administered t.i.d. (three times daily) to maintain H3 receptor occupancy. -

MAO-B Inhibition: Co-administration with MAO-B inhibitors (e.g., Selegiline ) drastically increases the bioavailability of parent betahistine by inhibiting the first-pass effect.[6][10] This is a critical consideration for clinical trials, as it alters the safety profile and therapeutic window.

References

-

Barak, N. (2008). Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs. Link

-

Chen, X.Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica.[5] Link

-

Gbahou, F., et al. (2010).[5][7] Effects of Betahistine at Histamine H3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo.[5] Journal of Pharmacology and Experimental Therapeutics. Link

-

Jeon, S.W., et al. (2019). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals.[3][4] MDPI. Link

-

Strupp, M., et al. (2013).[10] Betahistine in the treatment of vertigo: a comprehensive review. Springer. Link

Sources

- 1. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]

- 2. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalcmpr.com [journalcmpr.com]

- 10. Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical and Therapeutic Landscape of Betahistine

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Betahistine Hydrochloride

Betahistine hydrochloride, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine dihydrochloride, is a crucial therapeutic agent for managing the symptoms of Ménière's disease, such as vertigo, tinnitus, and hearing loss. As a structural analogue of histamine, its pharmacological activity is multifaceted and not entirely understood. Current research indicates it functions as a weak partial agonist at histamine H1 receptors and, more significantly, as a potent antagonist at histamine H3 receptors. This dual action is believed to enhance microcirculation in the inner ear and modulate neurotransmitter release in the brainstem, thereby alleviating the debilitating symptoms of vestibular disorders.

This guide provides an in-depth exploration of the synthetic pathways leading to high-purity betahistine hydrochloride and a detailed analysis of its fundamental chemical properties. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule, from laboratory-scale synthesis to its inherent physicochemical characteristics.

Part 1: Synthesis of Betahistine Hydrochloride

The manufacturing of betahistine hydrochloride can be approached through several synthetic routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, operational safety, and environmental impact. Two primary, industrially relevant routes are detailed below, followed by an overview of novel methodologies.

Route A: Aza-Michael Addition to 2-Vinylpyridine

This is a robust and well-documented method for synthesizing betahistine. The core of this pathway is the nucleophilic addition of methylamine to the activated alkene of 2-vinylpyridine, a classic example of an aza-Michael reaction.

Causality of Experimental Choices:

-

Nucleophilic Addition: The electron-withdrawing effect of the pyridine ring polarizes the double bond of 2-vinylpyridine, making the β-carbon electrophilic and highly susceptible to attack by a nucleophile like methylamine.

-

Salt Formation: The resulting betahistine free base is an oily substance that can be difficult to handle and purify. Converting it to the dihydrochloride salt provides a stable, crystalline solid that is more suitable for pharmaceutical formulation. This salt form also enhances its solubility in aqueous media.

Experimental Protocol: Synthesis via Aza-Michael Addition

-

Preparation of Methylamine Solution: In a fume hood, prepare an aqueous solution of methylamine hydrochloride (e.g., 1.2-2 equivalents relative to 2-vinylpyridine) in deionized water within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reaction Initiation: Slowly add 2-vinylpyridine to the methylamine solution. The reaction is typically exothermic.

-

Reaction Completion: Heat the mixture under reflux for a specified period to drive the reaction to completion. Progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction: After cooling, make the reaction mixture alkaline with a sodium hydroxide solution to deprotonate the amine and liberate the free base. Extract the betahistine free base into an organic solvent like toluene or ethyl acetate.

-

Drying and Solvent Removal: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude betahistine free base.

-

Salt Formation and Purification: Dissolve the crude base in a suitable solvent such as ethanol or isopropanol. Introduce dry hydrogen chloride gas until the solution reaches a pH of approximately 2, or add a stoichiometric amount of concentrated hydrochloric acid. The betahistine dihydrochloride will precipitate as a white solid.

-

Final Product Isolation: Collect the solid by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final, purified product. Purity can be confirmed by HPLC and spectroscopic methods.

Caption: Workflow for Betahistine HCl synthesis via Aza-Michael addition.

Route B: Multi-step Synthesis from 2-Methylpyridine

This pathway is also common, particularly when 2-methylpyridine is a more economical starting material. It involves the initial formation of 2-vinylpyridine, which then serves as the intermediate for the aza-Michael addition as described in Route A.

Synthetic Steps:

-

Condensation: 2-Methylpyridine is reacted with paraformaldehyde in the presence of a catalyst to yield 2-(2-pyridyl)ethanol. This step can have variable yields, and optimization often involves recycling unreacted starting material.

-

Dehydration: The resulting 2-(2-pyridyl)ethanol is dehydrated to form 2-vinylpyridine. This is commonly achieved by heating with a dehydrating agent like acetic anhydride or a mixture of sodium hydroxide and anhydrous magnesium sulfate.

-

Aza-Michael Addition: The 2-vinylpyridine intermediate is then reacted with methylamine as detailed in Route A.

-

Salt Formation: The resulting betahistine free base is converted to the dihydrochloride salt.

Causality of Experimental Choices:

-

Starting Material: 2-Methylpyridine is a bulk chemical, making this route potentially more cost-effective for large-scale production despite the additional steps.

-

Intermediate Generation: The key challenge is the efficient and high-yield conversion of 2-methylpyridine to 2-vinylpyridine. The dehydration step is critical and requires careful control of conditions to avoid polymerization of the vinylpyridine product.

Alternative and Novel Synthetic Methods

To improve efficiency, safety, and environmental footprint, alternative synthetic strategies have been developed:

-

Transition Metal Catalysis: One patented method involves the reaction of 2-hydroxyethyl pyridine with methylamine in the presence of a transition metal catalyst. This approach is reported to have high catalyst activity, allows for catalyst recycling, and utilizes readily available materials.

-

Cobalt-Catalyzed Cyclization: Another innovative, one-step method involves the cyclization reaction of 3-methylaminopropionitrile with acetylene using a monovalent cyclopentadienyl cobalt catalyst. This anhydrous reaction avoids the generation of large amounts of aqueous waste associated with the 2-vinylpyridine route, presenting a greener alternative.

Part 2: Chemical Properties of Betahistine Hydrochloride

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and quality control.

Physicochemical Data Summary

The key properties of betahistine dihydrochloride are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-methyl-2-pyridineethanamine, dihydrochloride | |

| Molecular Formula | C₈H₁₂N₂ • 2HCl (or C₈H₁₄Cl₂N₂) | |

| Molar Mass | 209.12 g/mol | |

| Appearance | White to off-white or pale yellow crystalline powder | |

| Melting Point | 150-154 °C | |

| Solubility | Very soluble in water; soluble in ethanol; slightly soluble in isopropanol | |

| Approx. 5 mg/mL in PBS (pH 7.2) | ||

| Approx. 2.5 mg/mL in ethanol | ||

| pKa Values | 3.5 (pyridine nitrogen), 9.7 (aliphatic amine nitrogen) | |

| Hygroscopicity | Very hygroscopic |

Structural Features and Reactivity

The chemical behavior of betahistine is dictated by its structure, which features two key basic centers: the pyridine ring nitrogen and the secondary amine nitrogen on the ethyl side chain.

-

Basicity and Salt Formation: The pKa of the secondary amine is ~9.7, indicating it is a moderately strong base and will be fully protonated at physiological pH. The pyridine nitrogen is significantly less basic (pKa ~3.5), but both sites can be protonated in the presence of strong acid, leading to the formation of the stable dihydrochloride salt. This dual protonation is a key feature of its solid-state form.

-

Metabolism: In vivo, betahistine is rapidly and almost completely metabolized by monoamine oxidase (MAO) enzymes into its primary, inactive metabolite, 2-pyridylacetic acid (2-PAA). This rapid metabolism contributes to its short biological half-life of 3-4 hours.

Caption: Key structural features influencing betahistine's chemical properties.

Stability and Degradation Profile

The stability of betahistine hydrochloride is a critical parameter for ensuring the safety and efficacy of its pharmaceutical formulations.

-

Solid-State Stability: Under controlled storage conditions (25°C/60% RH and 40°C/75% RH), the drug substance is stable for extended periods, with a typical retest period of 2 years. However, due to its hygroscopic nature, it must be protected from moisture.

-

Stress Degradation: Forced degradation studies reveal specific labilities. Betahistine is particularly susceptible to degradation under exposure to UV light and in oxygen-rich (oxidative) conditions. It is relatively stable against heat and acid/base hydrolysis. These studies are essential for developing stability-indicating analytical methods and for defining appropriate packaging and storage requirements. For instance, stress testing has identified potential degradation products, including a dansylated N-oxide of betahistine, which can be separated and quantified by validated HPLC methods.

References

- Synthesis method of betahistine hydrochloride. (n.d.). Patsnap Eureka.

- Betahistine synthesis method. (2022). Google Patents.

- Wh

discovery and historical development of betahistine hydrochloride

An In-Depth Technical Guide to the Discovery and Historical Development of Betahistine Hydrochloride

Abstract

Betahistine, a structural analogue of histamine, has carved a unique and often debated niche in the pharmacopoeia for vestibular disorders. Its journey from initial synthesis in the 1960s to its current status as a primary treatment for Ménière's disease in many parts of the world is a compelling narrative of evolving scientific understanding.[1][2] Initially conceptualized as a vasodilator, the perception of its mechanism has profoundly shifted, now centering on its complex interactions with the histaminergic system. This guide provides a technical deep-dive into the discovery, synthesis, and the decades-long scientific inquiry that has shaped the modern understanding of betahistine hydrochloride for an audience of researchers and drug development professionals.

Initial Discovery and Chemical Synthesis

Betahistine, chemically known as 2-[2-(methylamino)ethyl]pyridine, was developed as a histamine analogue and first registered for therapeutic use in Europe in 1970.[2][3] Its development was rooted in the hypothesis that improving microcirculation in the inner ear could alleviate the debilitating symptoms of vertigo, tinnitus, and hearing loss characteristic of Ménière's disease.[1][4]

Chemical Structure and Properties

Betahistine is a pyridine derivative with a molecular formula of C₈H₁₂N₂.[1] Its structure intentionally mimics histamine, featuring an ethylamine side chain that confers affinity for histamine receptors.[1] The pyridine ring enhances its lipophilicity, which is crucial for its ability to penetrate the blood-brain barrier.[1] It is typically formulated as a dihydrochloride salt (betahistine dihydrochloride), a white, crystalline, and highly water-soluble powder.[1][5]

Common Synthesis Pathway

The synthesis of betahistine hydrochloride is a multi-step process, with several established routes. A prevalent and well-documented method involves the nucleophilic addition of methylamine to 2-vinylpyridine, followed by conversion to the dihydrochloride salt.[6] This process is valued for its robustness and scalability.

-

Aza-Michael Addition (Formation of Betahistine Free Base):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an aqueous solution of methylamine hydrochloride (1.2-2 equivalents relative to 2-vinylpyridine).

-

Slowly add 2-vinylpyridine to the stirred solution. The reaction is typically exothermic.

-

Add a solution of sodium hydroxide (e.g., 30% w/v) to liberate the free methylamine base, which acts as the nucleophile.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, perform a liquid-liquid extraction. Use an organic solvent like toluene or ethyl acetate to extract the betahistine free base from the aqueous layer.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the organic solvent using a rotary evaporator to yield the crude betahistine free base as an oil.

-

-

Salt Formation (Conversion to Betahistine Dihydrochloride):

-

Dissolve the crude betahistine free base in a suitable anhydrous solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Introduce dry hydrogen chloride (HCl) gas into the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

Betahistine dihydrochloride will precipitate as a white solid.

-

Collect the precipitate by suction filtration and wash the filter cake with a small amount of cold ethanol.

-

Dry the final product under vacuum to obtain pure betahistine hydrochloride.

-

Caption: Chemical synthesis pathway for betahistine hydrochloride.

The Evolving Therapeutic Landscape and Regulatory History

While now almost exclusively associated with vestibular disorders, the initial therapeutic applications for betahistine were broader.

-

Early Indications : It was first introduced for treating vascular and vasomotor disorders, including cluster headaches and vascular dementia.[7]

-

Shift to Ménière's Disease : Its application in Ménière's disease followed, based on the hypothesis that its vasodilatory effects could alleviate the presumed endolymphatic hydrops (a buildup of fluid in the inner ear).[4][7]

-

Regulatory Journey : Betahistine's regulatory history is notably divergent between the United States and Europe.

-

United States : The FDA granted initial approval for Ménière's disease in November 1966, based on a single clinical study.[2] However, concerns about the study's methodology led to a re-evaluation, and the FDA withdrew its approval around 1971 due to what was deemed insufficient evidence of efficacy.[2][8][9] It is not currently an FDA-approved drug but can be obtained through compounding pharmacies.[8]

-

Europe : Betahistine was first registered in Europe in 1970 and has remained a mainstay treatment for Ménière's disease and vertigo in the UK and many other countries.[2][10]

-

The Shifting Paradigm of Betahistine's Mechanism of Action

The scientific understanding of how betahistine exerts its therapeutic effects has evolved significantly over more than four decades. The narrative has shifted from a simple vascular explanation to a more nuanced, dual-receptor model involving the central and peripheral nervous systems.

The Vascular Hypothesis: An Early Framework

The initial proposed mechanism was centered on vasodilation. Early basic research demonstrated that betahistine increased blood flow in the inner ear and cerebrum.[11]

-

Initial Evidence (1960s-1970s) : Studies by Suga and Snow (1969) and Martinez (1972) provided the foundational evidence that betahistine acted as a vasodilator in the inner ear.[11] Animal studies showed that betahistine increased blood flow in the labyrinthine arteries and circulation in the stria vascularis.[12]

-

Modern Confirmation : This vasodilatory effect was later confirmed with more sophisticated techniques like laser Doppler flowmetry, which demonstrated a dose-dependent increase in cochlear blood flow (CBF) in animal models following intravenous administration.[11][13][14]

The Histaminergic Revolution: A Dual-Action Model

A paradigm shift occurred in the 1980s with the discovery of the histamine H3 receptor. Research by Arrang et al. (1985) was pivotal, revealing betahistine's complex pharmacology as both a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist.[11]

-

Histamine H1 Receptor Agonism : As a weak agonist at H1 receptors, which are located on blood vessels in the inner ear, betahistine promotes vasodilation and increased vascular permeability.[2] This action aligns with the original vascular hypothesis and is thought to help reduce endolymphatic pressure.[2]

-

Histamine H3 Receptor Antagonism/Inverse Agonism : Betahistine's more significant action is its potent antagonism at H3 receptors.[15] H3 receptors function primarily as presynaptic autoreceptors on histamine neurons and as heteroreceptors on other neurons.

-

Inverse Agonism : Further research has clarified that H3 receptors exhibit constitutive activity, and most antagonists, including betahistine, act as inverse agonists.[16] Betahistine behaves as a nanomolar inverse agonist, an effect that enhances the activity of histamine neurons.[16][17]

-

Increased Neurotransmitter Release : By blocking these inhibitory H3 autoreceptors, betahistine increases the synthesis and release of histamine in the brain, particularly in the tuberomammillary nucleus and vestibular nuclei.[15] This antagonism also enhances the release of other key neurotransmitters, including acetylcholine, norepinephrine, and serotonin.[2]

-

Sources

- 1. pharmacareers.in [pharmacareers.in]

- 2. Betahistine - Wikipedia [en.wikipedia.org]

- 3. Synthesis method of betahistine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. About betahistine - NHS [nhs.uk]

- 5. db.cbg-meb.nl [db.cbg-meb.nl]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. data.epo.org [data.epo.org]

- 11. Betahistine in the treatment of vertigo. History and clinical implications of recent pharmacological researches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Betahistine effects on cochlear blood flow: from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]

- 15. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Animal Models for Studying Betahistine Hydrochloride Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Vestibular Challenge and the Role of Betahistine

Vestibular disorders, characterized by debilitating symptoms like vertigo, tinnitus, and hearing loss, represent a significant clinical challenge.[1] Meniere's disease, in particular, is a chronic condition of the inner ear for which symptomatic relief is the primary therapeutic goal. Betahistine hydrochloride is a mainstay in the management of Meniere's disease and other vestibular dysfunctions.[1][2] Its therapeutic efficacy is thought to stem from a dual mechanism of action: improving microcirculation in the inner ear and facilitating central vestibular compensation.[2][3]

Despite its widespread clinical use, a deeper understanding of betahistine's precise molecular and physiological effects is crucial for optimizing therapy and developing next-generation treatments. This necessitates the use of robust and clinically relevant animal models. This technical guide provides a strategic framework for selecting, implementing, and interpreting data from animal models designed to investigate the multifaceted effects of betahistine. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, grounding our discussion in the core pharmacology of the drug.

Section 1: The Pharmacology of Betahistine - A Dual-Action Mechanism

To select an appropriate animal model, one must first understand the drug's mechanism of action. Betahistine is a structural analog of histamine with a unique pharmacological profile. It acts as both a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor, with negligible activity at the H2 receptor.[4][5]

-

H1 Receptor Agonism: Stimulation of H1 receptors, located on blood vessels in the inner ear, leads to vasodilation.[3][5] This action is believed to increase cochlear blood flow, which may help to reduce the endolymphatic pressure—a key pathological feature of Meniere's disease.[1][5][6]

-

H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the central nervous system (CNS).[4] By antagonizing H3 receptors, betahistine increases the turnover and release of histamine from histaminergic neurons.[4][7] This heightened histaminergic activity in key brain regions, such as the vestibular nuclei, is thought to be a primary driver of vestibular compensation—the brain's ability to adapt to and recover from vestibular lesions.[8][9]

This dual action—addressing both peripheral circulatory issues and central neuronal adaptation—is central to betahistine's therapeutic effect.

Section 2: Strategic Selection of Animal Models

No single animal model can perfectly replicate human vestibular disease. The choice of model must be strategically aligned with the specific research question, whether it's exploring the peripheral effects on inner ear fluid dynamics or the central effects on neural plasticity. Vertebrate species, including rodents and fish, have been essential for understanding vestibular signal processing.[10]

Models for Meniere's Disease-like Symptoms (Endolymphatic Hydrops)

The hallmark of Meniere's disease is endolymphatic hydrops (ELH), an excess of fluid in the endolymphatic space of the inner ear.[5] Models that mimic this condition are crucial for studying betahistine's effects on inner ear microcirculation.

-

Surgical Models: The most established method involves the surgical obliteration of the endolymphatic sac or duct in guinea pigs.[11] This procedure blocks the normal resorption of endolymph, leading to the development of ELH over time.[11] Its primary advantage is the reliable induction of the key pathological feature of Meniere's.

-

Chemical/Immunological Models: An alternative approach involves inducing inflammation and fluid imbalance through chemical means. For instance, intratympanic injection of lipopolysaccharide (LPS) combined with systemic aldosterone has been used in mice to induce a reversible vestibular dysfunction alongside ELH.[12]

-

Genetic Models: The Phex mouse is a genetic model that spontaneously develops progressive ELH, offering a non-invasive alternative to study the chronic progression of the disease and its effect on hearing and balance.[13]

Models for Acute Vestibular Imbalance and Compensation

To study betahistine's role in promoting central vestibular compensation, models that create a sudden and severe imbalance between the two vestibular systems are required.

-

Unilateral Labyrinthectomy (UL): This is the gold-standard model.[14] It involves the surgical or chemical destruction of the vestibular apparatus on one side. The resulting asymmetry in vestibular input to the brainstem causes acute and severe symptoms, including spontaneous nystagmus (involuntary eye movements), postural asymmetry, and circling behavior.[14][15] Over days to weeks, the CNS adapts through a process of vestibular compensation, leading to a gradual recovery of function.[7][14] This model is exceptionally well-suited for evaluating drugs like betahistine that are thought to accelerate this natural recovery process.[7][16]

Comparative Framework for Model Selection

| Model Type | Species | Induction Method | Key Pathophysiology | Suitability for Betahistine Studies |

| Endolymphatic Hydrops | Guinea Pig, Mouse | Surgical ablation of endolymphatic sac/duct[11] | Mimics fluid imbalance of Meniere's Disease | Excellent for studying effects on cochlear blood flow and endolymphatic pressure. |

| Chemical/Immune-Mediated | Mouse | Intratympanic LPS + systemic aldosterone[12] | Induces inflammation and reversible hydrops | Useful for investigating the interplay between inflammation and vestibular dysfunction. |

| Genetic Hydrops | Mouse (Phex) | Spontaneous genetic mutation[13] | Progressive, chronic endolymphatic hydrops | Ideal for long-term studies on disease progression and therapeutic intervention. |

| Unilateral Labyrinthectomy (UL) | Rat, Mouse, Cat | Surgical or chemical ablation of one labyrinth[14] | Acute loss of unilateral vestibular input | The definitive model for studying central vestibular compensation and plasticity.[7][14] |

Section 3: Core Experimental Protocols & Outcome Measures

Once a model is chosen, a battery of quantitative, validated tests is required to measure the effects of betahistine.

Behavioral Assessment of Vestibular Function

Behavioral tests are the primary functional readout in these models. They provide a quantitative measure of the animal's balance, coordination, and gaze stability.

Protocol 1: Rotarod Test for Motor Coordination and Balance

This test is one of the most common for assessing motor coordination in rodents.[17]

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Acclimation: Place the animal on the stationary rod for 1 minute before starting the trial.

-

Training: Conduct 2-3 training days where the animal is placed on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.

-

Testing: Use an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).

-

Endpoint: Record the latency to fall from the rod. A longer latency indicates better motor coordination and balance.[18][19]

-

Data Analysis: Compare the mean latency to fall between betahistine-treated and vehicle-treated groups at various time points post-lesion (e.g., in a UL model).

Protocol 2: Spontaneous Nystagmus Observation

Spontaneous nystagmus is a hallmark of acute unilateral vestibular loss.[14]

-

Procedure: Gently restrain the animal, holding it in a vertical orientation.

-

Observation: Using a magnifying lens or a simple video recording setup, observe the animal's eyes for rhythmic, involuntary movements.

-

Quantification: Count the number of "beats" (fast-phase movements) per minute.

-

Data Analysis: In a UL model, nystagmus is most prominent in the first 24-48 hours.[15] A faster reduction in the frequency of nystagmus in the betahistine-treated group would indicate accelerated compensation.

Physiological and Molecular Analysis

These analyses provide mechanistic insights into how betahistine achieves its effects at the tissue and cellular level.

Protocol 3: Measurement of Cochlear Blood Flow (CBF)

Laser Doppler flowmetry is a well-established technique for this purpose.[20]

-

Anesthesia: Anesthetize the animal (e.g., guinea pig).

-

Surgical Exposure: Perform a ventral approach to expose the cochlea.

-

Probe Placement: Gently place the laser Doppler probe on the bony surface of the cochlear lateral wall.

-

Baseline Recording: Record a stable baseline CBF for several minutes.

-

Drug Administration: Administer betahistine (e.g., intravenously) and continue recording.

-

Data Analysis: Quantify the percentage change in CBF from baseline. Studies have shown that betahistine can induce a dose-dependent increase in CBF in guinea pigs.[6][21]

Protocol 4: Immunohistochemistry for Neuronal Activity Markers

Following a UL, there are significant changes in gene and protein expression in the vestibular nuclei.[9][22]

-

Tissue Collection: At a predetermined endpoint, perfuse the animal and collect the brainstem.

-

Sectioning: Cut thin sections of the brainstem containing the medial vestibular nucleus (MVN).

-

Staining: Use antibodies against markers of neuronal plasticity (e.g., c-Fos) or histamine receptors (H1, H3).

-

Imaging & Analysis: Use microscopy to visualize and quantify the expression levels of the target proteins in the ipsilateral versus contralateral MVN.

-

Rationale: Betahistine is expected to modulate the expression of these markers, providing evidence of its effect on central neuronal circuits during compensation.[7]

Section 4: Data Interpretation and Concluding Remarks

The successful application of these models hinges on the integrated interpretation of behavioral, physiological, and molecular data. For example, in a UL model, an observation that betahistine treatment leads to a faster recovery on the rotarod (behavioral) should be correlated with a more rapid normalization of neuronal activity markers in the ipsilateral vestibular nucleus (molecular). Similarly, in a hydrops model, a reduction in vestibular symptoms should be linked to measurable improvements in cochlear blood flow (physiological).

The animal models described here provide a powerful, albeit complex, platform for dissecting the therapeutic mechanisms of betahistine hydrochloride. By carefully selecting the model that best fits the research question and employing a multi-tiered assessment strategy, researchers can generate high-quality, translatable data. This rigorous, mechanistically-grounded approach is essential for refining the clinical use of betahistine and for the rational design of novel therapies for patients suffering from debilitating vestibular disorders.

References

-

Betahistine: Uses, Dosage, Side Effects and More | MIMS Thailand. [Link]

-

What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]

-

What is Betahistine Hydrochloride used for? - Patsnap Synapse. (2024-06-14). [Link]

-

The Effects of Unilateral Labyrinthectomy on Monoamine Neurotransmitters in the Medial Vestibular Nucleus of Rats - PMC - PubMed Central. (2023-11-10). [Link]

-

About betahistine - NHS. [Link]

-

A new animal model for Ménière's disease - PubMed. [Link]

-

Meniere's Disease: Symptoms, Causes & Treatment - Cleveland Clinic. (2025-05-06). [Link]

-

Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo - PMC - PubMed Central. (2012-06-20). [Link]

-

Histamine (H3) receptors modulate the excitatory amino acid receptor response of the vestibular afferents - PubMed. [Link]

-

Plasticity of histamine H3 receptor expression and binding in the vestibular nuclei after labyrinthectomy in rat - PMC - PubMed Central. (2004-09-10). [Link]

-

Vestibular animal models: contributions to understanding physiology and disease - PMC. [Link]

-

Betahistine effects on cochlear blood flow: from the laboratory to the clinic - PubMed. [Link]

-

Experimental Animal Models for Meniere's Disease: A Mini-Review - PMC - NIH. [Link]

-

Behavioral Assessment of the Aging Mouse Vestibular System - PubMed. [Link]

-

Preclinical Models to Study the Molecular Pathophysiology of Meniere's Disease: A Pathway to Gene Therapy - MDPI. [Link]

-

Betahistine in the treatment of Ménière's disease - PMC - PubMed Central. [Link]

-

The Effects of Unilateral Labyrinthectomy on Monoamine Neurotransmitters in the Medial Vestibular Nucleus of Rats - ResearchGate. (2023-11-07). [Link]

-

Changes in Histamine Receptors (H1, H2, and H3) Expression in Rat Medial Vestibular Nucleus and Flocculus after Unilateral Labyrinthectomy - Research journals. [Link]

-

Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One. [Link]

-

Behavioral Assessment of Vestibular Dysfunction in Rats | Request PDF - ResearchGate. [Link]

-

What Predictability for Animal Models of Peripheral Vestibular Disorders? - MDPI. (2022-12-01). [Link]

-

Vestibular Deficits in Deafness: Clinical Presentation, Animal Modeling, and Treatment Solutions - Research - Institut Pasteur. [Link]

-

Behavioral Assessment of the Aging Mouse Vestibular System - PMC - NIH. (2014-07-11). [Link]

-

Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC - PubMed Central. (2018-05-19). [Link]

-

Histamine H1 Receptor Contributes to Vestibular Compensation | Journal of Neuroscience. (2019-01-16). [Link]

-

A Genetic Murine Model of Endolymphatic Hydrops: The Phex Mouse - PMC - NIH. [Link]

-

Characterization of Vestibular Dysfunction in the Mouse Model for Usher Syndrome 1F. [Link]

-

Betahistine Effects on Cochlear Blood Flow: From the Laboratory to the Clinic. (2025-08-06). [Link]

-

Long-term potentiation and depression after unilateral labyrinthectomy in the medial vestibular nucleus of rats - PubMed. [Link]

-

(PDF) Changes in Histamine Receptors (H1, H2, and H3) Expression in Rat Medial Vestibular Nucleus and Flocculus after Unilateral Labyrinthectomy - ResearchGate. [Link]

-

Noise-induced vestibular dysfunction in rats: longitudinal assessment using cVEMP and behavioral testing after low-frequency acoustic trauma - NIH. [Link]

-

Mouse behavior tests (part 1) Rodent Behavioral Paradigms - YouTube. (2023-02-09). [Link]

-

A Drosophila model for Meniere's disease: Dystrobrevin is required for support cell function in hearing and proprioception - Frontiers. [Link]

-

In Vivo Imaging of Glial Activation after Unilateral Labyrinthectomy in the Rat: A [18F]GE180-PET Study - PubMed. (2017-12-11). [Link]

-

Discovery in mice points to potential treatment for vestibular disorders - Stanford Medicine. (2019-07-09). [Link]

Sources

- 1. About betahistine - NHS [nhs.uk]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. What is the mechanism of Betahistine Hydrochloride? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. What is Betahistine Hydrochloride used for? [synapse.patsnap.com]

- 6. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasticity of histamine H3 receptor expression and binding in the vestibular nuclei after labyrinthectomy in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in Histamine Receptors (H1, H2, and H3) Expression in Rat Medial Vestibular Nucleus and Flocculus after Unilateral Labyrinthectomy: Histamine Receptors in Vestibular Compensation | PLOS One [journals.plos.org]

- 10. Vestibular animal models: contributions to understanding physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Animal Models for Meniere’s Disease: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new animal model for Ménière's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Genetic Murine Model of Endolymphatic Hydrops: The Phex Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Unilateral Labyrinthectomy on Monoamine Neurotransmitters in the Medial Vestibular Nucleus of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Behavioral assessment of the aging mouse vestibular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

Betahistine Hydrochloride in Meniere's Disease Research: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the role of betahistine hydrochloride in Meniere's disease research. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical and clinical investigation of this widely used therapeutic agent. This document delves into the core mechanistic principles, established experimental models, and critical considerations for designing robust research protocols.

Understanding Meniere's Disease: The Therapeutic Rationale for Betahistine

Meniere's disease is a complex disorder of the inner ear characterized by a tetrad of symptoms: episodic vertigo, fluctuating sensorineural hearing loss, tinnitus, and aural fullness. The underlying pathology is believed to be endolymphatic hydrops, a condition of excess endolymphatic fluid in the membranous labyrinth of the inner ear. This fluid imbalance is thought to disrupt the delicate electrochemical gradients essential for normal hearing and balance.

The therapeutic rationale for betahistine hydrochloride stems from its unique pharmacological profile as a histamine analogue. It is structurally similar to histamine and exhibits a dual action on histamine receptors, which are crucial in regulating inner ear microcirculation and neuronal activity. The primary goals of betahistine therapy are to reduce the frequency and severity of vertigo attacks, and to potentially slow the progression of hearing loss.[1][2]

The Dual-Action Mechanism of Betahistine: A Tale of Two Receptors

Betahistine's therapeutic effects are primarily attributed to its activity at two histamine receptor subtypes: H1 and H3.[3][4]

-

Histamine H1 Receptor Agonism: Betahistine acts as a weak partial agonist at postsynaptic H1 receptors.[4] Activation of H1 receptors located on the blood vessels of the inner ear, particularly the stria vascularis, leads to vasodilation and increased blood flow.[2][3] This enhanced microcirculation is hypothesized to improve the resorption of endolymph, thereby alleviating the pressure associated with endolymphatic hydrops.[5]

-

Histamine H3 Receptor Antagonism: Betahistine is a potent antagonist of presynaptic H3 receptors.[3][4] These receptors function as autoreceptors, meaning they inhibit the release of histamine from histaminergic neurons when activated. By blocking H3 receptors, betahistine disinhibits these neurons, leading to an increased synthesis and release of histamine in the brain, particularly in the vestibular nuclei.[6] This surge in central histamine is thought to facilitate vestibular compensation, the process by which the brain adapts to and recovers from vestibular deficits.[6][7]

The following diagram illustrates the signaling pathways associated with H1 and H3 receptor modulation by betahistine.

Caption: Betahistine's dual action on H1 and H3 receptors.

Preclinical Evaluation: Animal Models and In Vivo Methodologies

Animal models are indispensable for investigating the pathophysiology of Meniere's disease and for the preclinical assessment of potential therapeutics like betahistine. The guinea pig is a commonly used species due to its anatomical and physiological similarities to the human inner ear.

Induction of Endolymphatic Hydrops in the Guinea Pig

A widely accepted method for inducing endolymphatic hydrops in guinea pigs involves the surgical obliteration of the endolymphatic sac and duct. This procedure effectively blocks the normal outflow of endolymph, leading to its accumulation and the characteristic features of Meniere's disease.

Experimental Protocol: Surgical Induction of Endolymphatic Hydrops

-

Anesthesia and Preparation:

-

Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Shave the postauricular area and sterilize the surgical site.

-

Place the animal on a heating pad to maintain body temperature.

-

-

Surgical Procedure:

-

Make a postauricular incision to expose the mastoid bulla.

-

Perform a mastoidectomy to visualize the posterior semicircular canal and the surrounding bony structures.

-

Carefully identify the endolymphatic sac and duct.

-

Using a fine diamond burr or other appropriate microsurgical instruments, obliterate the endolymphatic sac and duct, taking care not to damage the adjacent posterior semicircular canal.

-

Close the wound in layers.

-

-

Post-operative Care:

-

Administer analgesics and antibiotics as required.

-

Monitor the animal for signs of pain, infection, and neurological deficits.

-

Quantifying the Effects of Betahistine in Animal Models

Once endolymphatic hydrops is established, various techniques can be employed to assess the efficacy of betahistine treatment.

Table 1: Key Preclinical Outcome Measures for Betahistine Efficacy

| Parameter | Methodology | Rationale |

| Cochlear Blood Flow | Laser Doppler Flowmetry | To directly measure the effect of betahistine on inner ear microcirculation. |

| Vestibular Function | Postural Stability Tests (e.g., rotarod, balance beam) | To assess the impact of betahistine on balance and motor coordination. |

| Auditory Function | Auditory Brainstem Response (ABR) | To evaluate changes in hearing thresholds and neural conduction in the auditory pathway. |

| Endolymphatic Hydrops | Histological Analysis of Temporal Bones | To visualize and quantify the degree of endolymphatic space enlargement. |

The following diagram outlines a typical experimental workflow for the preclinical evaluation of betahistine in a guinea pig model of endolymphatic hydrops.

Caption: Preclinical workflow for evaluating betahistine.

Clinical Research: Designing and Executing Robust Trials

While preclinical studies provide a strong foundation, well-designed clinical trials are essential to establish the efficacy and safety of betahistine in patients with Meniere's disease.

Key Considerations for Clinical Trial Design

-

Patient Population: Clearly defined inclusion and exclusion criteria are paramount. The American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria for definite Meniere's disease should be used to ensure a homogenous patient population.

-

Blinding and Randomization: Double-blind, placebo-controlled, randomized trials are the gold standard to minimize bias.

-

Dosage and Duration: The dose of betahistine and the duration of treatment are critical variables. Studies have investigated a range of doses, and a longer treatment period is generally required to observe a significant effect on the frequency of vertigo attacks. The BEMED trial, for instance, evaluated low-dose (24 mg twice daily) and high-dose (48 mg three times daily) betahistine over a nine-month period.[6]

-

Outcome Measures: A combination of objective and subjective outcome measures should be employed to provide a comprehensive assessment of treatment efficacy.

Essential Outcome Measures in Betahistine Clinical Trials

Table 2: Primary and Secondary Outcome Measures in Meniere's Disease Clinical Trials

| Outcome Measure | Type | Description |

| Frequency of Vertigo Attacks | Primary | Patient-reported daily diary of vertigo episodes. |

| Severity and Duration of Vertigo | Primary | Patient-reported scales (e.g., Visual Analog Scale) to quantify the intensity and duration of vertigo attacks. |

| Change in Hearing | Secondary | Pure-tone audiometry to measure changes in hearing thresholds. |

| Tinnitus Severity | Secondary | Tinnitus Handicap Inventory (THI) or similar validated questionnaires. |

| Quality of Life | Secondary | Dizziness Handicap Inventory (DHI) or other health-related quality of life instruments. |

Experimental Protocol: A Representative Clinical Trial Design

-

Patient Recruitment and Screening:

-

Recruit patients with a diagnosis of definite Meniere's disease according to AAO-HNS criteria.

-

Perform baseline assessments, including audiometry, vestibular testing, and completion of quality-of-life questionnaires.

-

-

Randomization and Blinding:

-

Randomly assign patients to receive either betahistine (at a specified dose) or a matching placebo.

-

Ensure that both patients and investigators are blinded to the treatment allocation.

-

-

Treatment and Follow-up:

-

Administer the assigned treatment for a pre-defined period (e.g., 6-12 months).

-

Conduct regular follow-up visits to monitor for adverse events and to collect data on the primary and secondary outcome measures.

-

-

Data Analysis:

-

Use appropriate statistical methods to compare the outcomes between the betahistine and placebo groups.

-

The primary analysis should focus on the change in the frequency of vertigo attacks from baseline to the end of the treatment period.

-

Future Directions and Unanswered Questions

Despite its widespread use, there are still areas of active research and debate surrounding betahistine's role in Meniere's disease. The BEMED trial, a large-scale, long-term study, did not find a significant difference between betahistine and placebo in reducing the frequency of vertigo attacks.[8] However, other studies and meta-analyses have suggested a benefit.[2] This discrepancy highlights the need for further well-designed clinical trials with standardized outcome measures.

Future research should focus on:

-

Optimizing Dosing Regimens: Identifying the optimal dose and duration of betahistine treatment for different patient subpopulations.

-

Biomarkers of Treatment Response: Discovering biomarkers that can predict which patients are most likely to respond to betahistine therapy.

-

Combination Therapies: Investigating the potential synergistic effects of combining betahistine with other therapeutic modalities.

-

Long-term Effects: Evaluating the long-term impact of betahistine on the natural history of Meniere's disease, including the progression of hearing loss.

Conclusion

Betahistine hydrochloride remains a cornerstone in the management of Meniere's disease, with a well-established, albeit complex, mechanism of action. This guide has provided a technical framework for researchers and drug development professionals to understand the key principles and methodologies involved in the preclinical and clinical investigation of this important therapeutic agent. By employing rigorous and standardized research protocols, the scientific community can continue to refine our understanding of betahistine's role and optimize its use for the benefit of patients suffering from this debilitating condition.

References

- What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. (2024-07-17).

- Betahistine for Ménière's disease or syndrome - PMC - PubMed Central.

- Betahistine treatment improves the recovery of static symptoms in patients with unilateral vestibular loss - PubMed.

- Meniere's Disease: Symptoms, Causes & Treatment - Cleveland Clinic. (2025-05-06).

- Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One.

- Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog. (2025-12-24).

- Betahistine in the treatment of Ménière's disease - PMC - PubMed Central.

- Efficacy and safety of betahistine treatment in patients with Meniere's disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) | The BMJ. (2016-01-21).

- Efficacy and safety of betahistine treatment in patients with Meniere's disease: primary results of a long term, multicentre, double blind, randomised, placebo controlled, dose defining trial (BEMED trial) | The BMJ. (2016-01-21).

Sources

- 1. karger.com [karger.com]

- 2. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Betahistine on the Development of Vestibular Compensation after Unilateral Labyrinthectomy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. Betahistine in Ménière's Disease or Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betahistine for Ménière's disease or syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Novel Therapeutic Targets for Betahistine Hydrochloride: An In-depth Technical Guide for Drug Discovery Professionals

Abstract